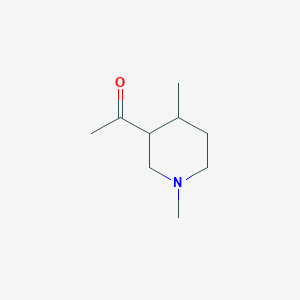![molecular formula C14H19BrO2 B13961897 2-[2-(2-Bromophenyl)-propoxy]-tetrahydropyran CAS No. 1335095-09-4](/img/structure/B13961897.png)
2-[2-(2-Bromophenyl)-propoxy]-tetrahydropyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(2-Bromophenyl)-propoxy]-tetrahydropyran is an organic compound that features a bromophenyl group attached to a propoxy chain, which is further connected to a tetrahydropyran ring
Vorbereitungsmethoden
The synthesis of 2-[2-(2-Bromophenyl)-propoxy]-tetrahydropyran typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromophenol and tetrahydropyran.
Reaction Conditions: The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), to facilitate the reaction.
Synthetic Routes: One common synthetic route involves the alkylation of 2-bromophenol with 3-chloropropanol to form 2-(2-bromophenyl)-propanol.
Analyse Chemischer Reaktionen
2-[2-(2-Bromophenyl)-propoxy]-tetrahydropyran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to convert the compound into alcohols.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
2-[2-(2-Bromophenyl)-propoxy]-tetrahydropyran has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[2-(2-Bromophenyl)-propoxy]-tetrahydropyran involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, potentially inhibiting their activity. The propoxy and tetrahydropyran moieties may enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets .
Vergleich Mit ähnlichen Verbindungen
2-[2-(2-Bromophenyl)-propoxy]-tetrahydropyran can be compared with similar compounds such as:
2-(2-Bromophenyl)ethanol: This compound lacks the tetrahydropyran ring and has different solubility and reactivity properties.
2-(2-Bromophenyl)acetate:
2-(2-Bromophenyl)ethylamine: This amine compound has distinct biological activities and uses[][5].
Eigenschaften
CAS-Nummer |
1335095-09-4 |
|---|---|
Molekularformel |
C14H19BrO2 |
Molekulargewicht |
299.20 g/mol |
IUPAC-Name |
2-[2-(2-bromophenyl)propoxy]oxane |
InChI |
InChI=1S/C14H19BrO2/c1-11(12-6-2-3-7-13(12)15)10-17-14-8-4-5-9-16-14/h2-3,6-7,11,14H,4-5,8-10H2,1H3 |
InChI-Schlüssel |
AYGOHSFYUMVAKH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(COC1CCCCO1)C2=CC=CC=C2Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


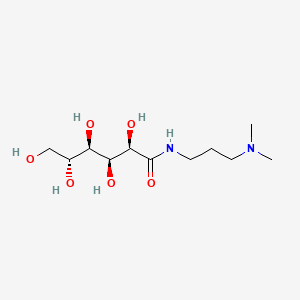
![2-Amino-1-(2-benzyl-2,8-diazaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B13961818.png)
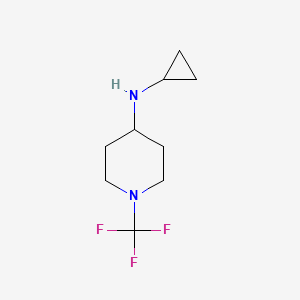
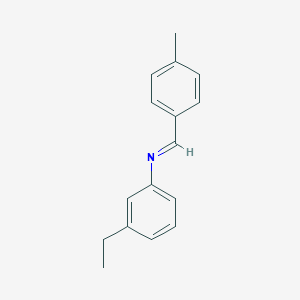
![(2-Isopropyl-2-azaspiro[4.4]nonan-7-yl)methanol](/img/structure/B13961836.png)
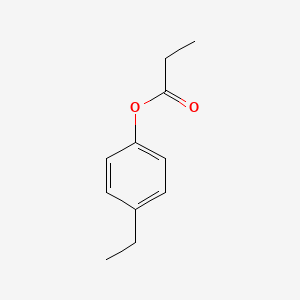
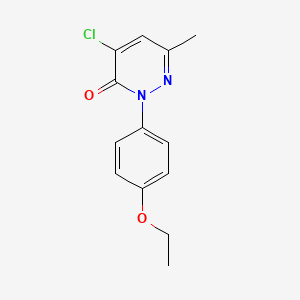
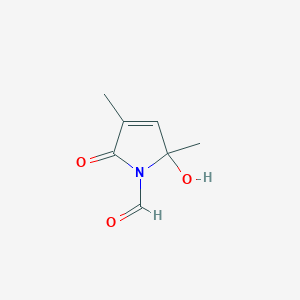
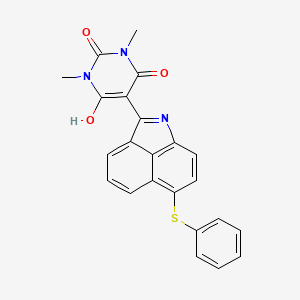
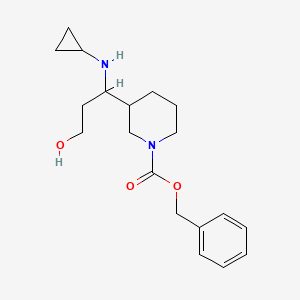
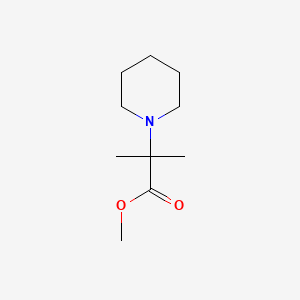
![1H-6,9-Epoxyimidazo[1,2-a]azepine](/img/structure/B13961872.png)
![methyl 3-[3-(trifluoromethoxy)phenyl]prop-2-enoate](/img/structure/B13961878.png)
